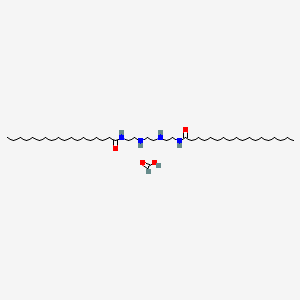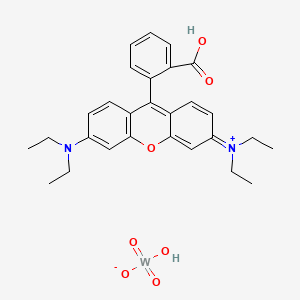
Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM is a complex chemical compound with the molecular formula C18H33AlN6O6 and a molecular weight of 456.48 g/mol . This compound is known for its unique structure, which includes aluminum coordinated with three N-hydroxy-N-nitrosocyclohexylaminato ligands. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM typically involves the reaction of aluminum salts with N-hydroxy-N-nitrosocyclohexylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure the stability of the product. Industrial production methods may involve scaling up this reaction using large reactors and continuous flow systems to achieve higher yields and purity.
Analyse Des Réactions Chimiques
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different aluminum complexes.
Reduction: It can be reduced to simpler aluminum compounds.
Substitution: The ligands can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparaison Avec Des Composés Similaires
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM can be compared with other similar compounds such as:
TRIS-(N-HYDROXY-N-NITROSOPHENYLAMINATO-O,O’)ALUMINUM: Similar structure but with phenyl groups instead of cyclohexyl groups.
TRIS-(N-HYDROXY-N-NITROSOMETHYLAMINATO-O,O’)ALUMINUM: Contains methyl groups instead of cyclohexyl groups.
The uniqueness of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
40027-80-3 |
|---|---|
Formule moléculaire |
C18H33AlN6O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
N-bis[[cyclohexyl(nitroso)amino]oxy]alumanyloxy-N-cyclohexylnitrous amide |
InChI |
InChI=1S/3C6H11N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*6H,1-5H2;/q3*-1;+3 |
Clé InChI |
KNTCSLJRNPRKSL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(N=O)O[Al](ON(C2CCCCC2)N=O)ON(C3CCCCC3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)






